molecular formula C24H28ClN3OS B2707284 2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride CAS No. 1327498-18-9

2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride

Cat. No.: B2707284
CAS No.: 1327498-18-9
M. Wt: 442.02
InChI Key: OYQUIVPTJARQBT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a thiazole ring, a piperazine ring, and a butanone group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired configuration and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a thiazole ring suggests that this compound could have a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in various chemical reactions, including those involving nucleophilic substitution or ring-opening .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of a polar piperazine ring could enhance its solubility in water .

Scientific Research Applications

Antidepressant and Anxiolytic Activities

Compounds containing piperazine and thiazole moieties, similar to the structural components of the chemical , have been explored for their antidepressant and anxiolytic activities. For example, a novel series of derivatives containing piperazine was synthesized and evaluated for antidepressant and antianxiety activities. These compounds showed significant effects in behavioral despair tests and antianxiety evaluations, suggesting their potential utility in treating mood disorders (J. Kumar et al., 2017).

Anti-malarial Activity

Another study focused on piperazine derivatives as potential anti-malarial agents. The structural analysis and biological evaluation of certain piperazine compounds revealed anti-malarial activity, highlighting the importance of the piperazine structure in designing new anti-malarial drugs (W. Cunico et al., 2009).

Acetylcholinesterase Inhibition

Thiazole-piperazine derivatives have also been investigated for their acetylcholinesterase (AChE) inhibitory activity, which is relevant in the context of treating Alzheimer's disease. Some compounds demonstrated significant inhibitory effects on AChE, with better efficacy than standard drugs, indicating their potential as therapeutic agents for neurodegenerative diseases (L. Yurttaş et al., 2013).

Pain Management

Research into the pharmacological properties of structurally similar compounds has also extended into pain management. A specific T-type calcium channel blocker with a piperazine structure showed promise as an analgesic in neuropathic pain models, underscoring the potential of piperazine derivatives in developing new pain relief medications (K. Noh et al., 2011).

Reactivity and Adsorption Behavior

The reactivity and adsorption behavior of piperazine derivatives have been subjects of study as well, with applications ranging from pharmaceutical to material science. Investigations into the noncovalent interactions and stability of such compounds provide valuable insights into their potential applications in various scientific domains (H. Al-Ghulikah et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risks .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail .

Biochemical Analysis

Biochemical Properties

The 2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and nucleophilic substitution .

Cellular Effects

The compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase the reactive oxygen species (ROS) in Candida albicans and elevate the expression of some genes related to anti-oxidative stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been observed to induce considerable DNA damage, which plays a critical role in antifungal-induced cellular death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that thiazole derivatives can interact with various enzymes or cofactors

Properties

IUPAC Name

2-phenyl-1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS.ClH/c1-2-21(19-9-5-3-6-10-19)24(28)27-15-13-26(14-16-27)17-23-25-22(18-29-23)20-11-7-4-8-12-20;/h3-12,18,21H,2,13-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQUIVPTJARQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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